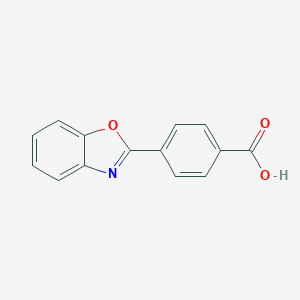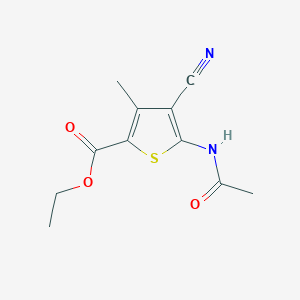
4-(1,3-Benzoxazol-2-yl)benzoic acid
Vue d'ensemble
Description
4-(1,3-Benzoxazol-2-yl)benzoic acid is a compound with the molecular formula C14H9NO3 . It is a derivative of benzoxazole, which is a well-known antifungal agent with antioxidant, antiallergic, antitumoral, and antiparasitic activity .
Synthesis Analysis
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .Molecular Structure Analysis
The molecular structure of 4-(1,3-Benzoxazol-2-yl)benzoic acid is characterized by a benzoxazole ring fused with a benzoic acid group . The average mass of the molecule is 239.226 Da .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Applications De Recherche Scientifique
1. Dye Synthesis and Textile Industry
Field:
Organic Chemistry, Material Science
Summary:
4-(1,3-Benzoxazol-2-yl)benzoic acid has been used in the synthesis of azo dyes. These dyes find applications in the textile industry for dyeing textile fibers. The compound’s structure allows it to impart specific colors to fabrics, making it valuable for creating vibrant and durable textiles .
Experimental Procedure:
The synthesis of azo dyes involves coupling an aromatic amine (such as 4-(1,3-Benzoxazol-2-yl)benzoic acid) with a diazonium salt derived from an aromatic amine. The reaction typically occurs under mild conditions, and the resulting dye can be used for coloring textiles.
Results:
The synthesized azo dyes exhibit excellent color stability and are widely used in the textile industry for dyeing natural and synthetic fibers.
2. Anticancer Research
Field:
Medicinal Chemistry, Oncology
Summary:
Researchers have explored 4-(1,3-Benzoxazol-2-yl)benzoic acid derivatives as potential anticancer agents. These compounds are structurally modified to enhance their selectivity and potency against cancer cells. The goal is to develop novel molecules with improved therapeutic efficacy.
Experimental Procedure:
Various synthetic routes are employed to create benzoxazole derivatives. These include green and efficient methods using catalysts like samarium triflate or iron-catalyzed hydrogen transfer. Researchers then evaluate the synthesized compounds in vitro and in vivo to assess their anticancer activity.
Results:
Some derivatives exhibit promising anticancer properties, making them potential candidates for further optimization and drug development .
3. Biological Activities
Field:
Pharmacology, Biochemistry
Summary:
Benzoxazole derivatives, including 4-(1,3-Benzoxazol-2-yl)benzoic acid, have demonstrated diverse biological activities. These include antimicrobial, anti-HIV, and dopamine D4 agonist properties. Researchers investigate their mechanisms of action and potential therapeutic applications.
Experimental Procedure:
In vitro assays and animal models are used to evaluate the biological activities of these compounds. Researchers study their interactions with specific cellular targets and assess their effects on relevant biological processes.
Results:
Certain benzoxazole derivatives exhibit promising biological activities, which could lead to the development of new drugs or therapeutic agents .
4. Organic Synthesis and Green Chemistry
Field:
Organic Chemistry
Summary:
Researchers utilize 4-(1,3-Benzoxazol-2-yl)benzoic acid in various synthetic strategies. Green chemistry approaches, such as one-pot reactions and microwave irradiation, have been employed to efficiently synthesize benzoxazole derivatives.
Experimental Procedure:
Different catalysts and reaction conditions are explored to achieve the desired benzoxazole structures. Iron-catalyzed hydrogen transfer and N-heterocyclic carbene-catalyzed cyclizations are examples of efficient methods.
Results:
These synthetic pathways offer advantages such as simplicity, shorter reaction times, and environmentally friendly conditions, making them valuable for organic synthesis .
Propriétés
IUPAC Name |
4-(1,3-benzoxazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEZYYBQCMBQOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432548 | |
| Record name | 4-benzooxazol-2-ylbenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzoxazol-2-yl)benzoic acid | |
CAS RN |
20000-54-8 | |
| Record name | 4-benzooxazol-2-ylbenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)
![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)


![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)





